molecular formula C11H14ClNO3 B11168157 N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide

N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide

Cat. No.: B11168157
M. Wt: 243.68 g/mol
InChI Key: NTIBHFVIJVRZLQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide: is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 5-chloro-2-methoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may interact with specific proteins or enzymes, affecting their activity and providing insights into biochemical pathways .

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. It may serve as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison: N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C11H14ClNO3/c1-3-16-7-11(14)13-9-6-8(12)4-5-10(9)15-2/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

NTIBHFVIJVRZLQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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